N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-6-27-19-13(2)9-16(10-14(19)3)29(25,26)23-15-7-8-18-17(11-15)22-20(24)21(4,5)12-28-18/h7-11,23H,6,12H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSYFSWOLKUTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound of significant interest in medicinal chemistry. This compound features a unique structural framework that includes a benzoxazepine core and a sulfonamide group, which contribute to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O5S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | Not specified |
Preliminary studies suggest that this compound exhibits notable biological activities. Its mechanism of action likely involves interactions with specific enzymes or receptors in biological pathways. Research indicates that it may possess anti-inflammatory and antimicrobial properties , although further investigation is required to elucidate its full range of biological effects.
Therapeutic Potential
The compound has shown promise in various therapeutic applications. Notably:
- Anticancer Activity : Some studies have reported that similar benzoxazepine derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The sulfonamide moiety may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.
- Anti-inflammatory Effects : Compounds within this class have been noted for their ability to reduce inflammatory markers in vitro and in vivo .
Case Study 1: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of related benzoxazepine compounds on various cancer cell lines. The results indicated that certain derivatives had IC50 values ranging from 10 to 50 µM against breast and colon cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, the compound was tested against several bacterial strains. Results showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Comparative Analysis
To better understand the unique properties of this compound compared to other related compounds:
| Compound Name | Structure Representation | Unique Features |
|---|---|---|
| N-(3-methylbenzamide) | Structure | Simpler structure; limited applications |
| N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Structure | Ethyl substitution alters properties |
| N-(3-fluorobenzenesulfonamide) | Structure | Fluorine substitution enhances potency |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pesticide Chemistry
The compound shares functional group similarities with several agrochemicals listed in the Pesticide Chemicals Glossary :
| Compound Name | Core Structure | Key Substituents | Use |
|---|---|---|---|
| Target Compound | Benzooxazepin + sulfonamide | 4-ethoxy, 3,5-dimethyl, 3,3-dimethyl-4-oxo | Undocumented |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | Benzamide | Ethoxymethoxy, dichlorophenyl | Herbicide (etobenzanid) |
| N-(2,4-dichloro-5-(...)phenyl)methanesulfonamide | Sulfonamide | Dichloro, difluoromethyl-triazolone | Herbicide (sulfentrazone) |
| N-(2,4-difluorophenyl)-2-(...)pyridinecarboxamide | Pyridinecarboxamide | Trifluoromethylphenoxy, difluorophenyl | Herbicide (diflufenican) |
Key Observations :
- Sulfonamide vs.
- Substituent Effects : The 4-ethoxy and 3,5-dimethyl groups on the benzene ring mirror the ethoxymethoxy group in etobenzanid, suggesting hydrophobic interactions dominate. However, the absence of halogens (e.g., Cl or F) in the target compound may reduce electrophilic reactivity compared to sulfentrazone or diflufenican .
- Core Heterocycles : The benzooxazepin core distinguishes the target from simpler aryl sulfonamides, possibly enhancing conformational rigidity or enabling interactions with enzymes or receptors.
Spectroscopic and Physicochemical Comparisons
NMR spectroscopy (as in ) can highlight structural differences. For example:
- Chemical Shift Regions : In analogous studies, divergences in chemical shifts (e.g., regions A and B in Figure 6 of ) correlate with substituent placement. The target’s 3,3-dimethyl-4-oxo group on the oxazepin ring would likely cause distinct shifts in protons near the carbonyl, differentiating it from compounds with unmodified oxazepin cores.
- Lumping Strategy : The lumping approach groups compounds with shared cores but differing substituents. The target could be lumped with other benzooxazepin derivatives, with variations in substituents (e.g., ethoxy vs. methoxy) affecting properties like logP or metabolic stability.
ADMET and Predictive Modeling
Compared to simpler sulfonamides (e.g., mefluidide in ), the target’s benzooxazepin moiety could reduce metabolic clearance due to steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
